molecular formula C21H16FN3O3 B2869406 2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034317-44-5

2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide

Cat. No.: B2869406
CAS No.: 2034317-44-5
M. Wt: 377.375
InChI Key: LHYVSOWDVJCASP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is a high-purity synthetic small molecule featuring a complex heterocyclic scaffold, designed for advanced pharmaceutical and biochemical research. This compound is representative of a class of heterocyclic structures that are increasingly investigated as potent and selective enzyme inhibitors . Similar compounds with fluorophenoxy and fused oxazolopyridine motifs are being explored in drug discovery for their potential to target key enzymatic pathways, such as those involving kinases and lipases . Its molecular architecture suggests potential for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules . The integration of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's bioavailability, metabolic stability, and binding affinity . Researchers in chemical biology and medicinal chemistry may find this compound valuable for probing new biological targets. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c1-13-16(24-19(26)12-27-18-10-6-5-9-15(18)22)11-17-21(23-13)28-20(25-17)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYVSOWDVJCASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to accurately summarize the biochemical pathways it may affect. Compounds with similar structures have been found to inhibit enzymes like xanthine oxidase, suggesting potential effects on purine metabolism.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target. Specific information on how these factors influence the action of this compound is currently unavailable.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Sources ()

Compounds e , f , g , h , m , n , and o in share the acetamide backbone but differ in substituents:

  • Phenoxy Group: The target compound uses a 2-fluorophenoxy group, whereas analogs e–o feature 2,6-dimethylphenoxy or bulkier substituents. Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets compared to methyl groups .
  • Amide Substituents : The oxazolo-pyridine ring in the target compound contrasts with the hexan-2-yl or indole-derived chains in analogs e–o . This difference likely impacts solubility and bioavailability.

Table 1: Structural Comparison

Compound Phenoxy Group Amide Substituent Key Structural Features
Target Compound 2-Fluorophenoxy 5-Methyl-2-phenyloxazolo[5,4-b]pyridin Fluorine for stability; rigid heterocycle
e , f , g 2,6-Dimethylphenoxy Hexan-2-yl chains with amino/hydroxy Flexible backbone; polar groups
h 2,6-Dimethylphenoxy Benzyl-oxazinan Macrocyclic constraints

Pharmacological Activity of Phenoxy Acetamide Derivatives ()

highlights substituted phenoxy acetamides (e.g., bicyclo[2.2.1]heptan-2-yl or bromocyclohexyl derivatives) with anti-inflammatory, analgesic, and antipyretic activities.

Substituted Pyridine and Quinazoline Analogs ()

Compounds such as N-(5-fluoro-4-methylpyridin-2-yl)acetamide (BP 27514) and N-(6-bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide share the acetamide motif but lack the oxazolo-pyridine system. The target compound’s fused heterocycle likely improves binding to kinases or GPCRs due to increased planar surface area .

Fluorophenyl-Containing Acetamides ()

The compound 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide shares fluorinated aromatic rings but incorporates an imidazo-thiazole moiety. The target compound’s oxazolo-pyridine may offer better metabolic resistance than the thiazole ring, which is prone to oxidation .

Key Research Findings

  • Metabolic Stability: Fluorine in the phenoxy group reduces CYP450-mediated degradation compared to methyl or methoxy groups in analogs .
  • Receptor Binding : The oxazolo-pyridine core may target kinases or GPCRs more selectively than flexible-chain analogs (e.g., e–o ) .
  • Solubility : The rigid heterocycle could lower aqueous solubility compared to bicycloheptane derivatives, necessitating formulation optimization .

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